tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-iodo-4-nitroindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3O4/c1-12(2,3)20-11(17)15-7-5-4-6-8(16(18)19)9(7)10(13)14-15/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCJNGASOUQXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Properties
- Chemical Name: tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate
- Molecular Formula: C12H12IN3O4
- Molecular Weight: Approximately 395 g/mol
- Key Functional Groups:
- Indazole core
- Iodine substituent at position 3
- Nitro group at position 4
- tert-Butyl carbamate (Boc) protecting group at N1
The presence of the iodine atom at position 3 allows for further cross-coupling reactions, while the nitro group at position 4 introduces electron-withdrawing characteristics, influencing reactivity and biological activity.
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a multi-step synthetic route involving:
- Starting material: 1H-indazole or a protected indazole derivative
- Iodination: Selective introduction of iodine at the 3-position
- Nitration: Introduction of the nitro group at the 4-position
- Protection: Introduction of the tert-butyl carbamate (Boc) group at the N1 position
This sequence ensures regioselective functionalization and stability of the molecule for further applications.
Detailed Synthetic Steps
Preparation of 3-Iodo-1H-Indazole Derivative
- A typical method involves copper(I)-catalyzed iodination of 1H-indazole derivatives. For example, the use of CuI as a catalyst in the presence of sodium iodide (NaI) and a suitable ligand such as trans-N,N'-dimethyl-1,2-cyclohexanediamine in dioxane solvent under inert atmosphere at elevated temperature (around 110 °C) for 18-24 hours leads to selective iodination at the 3-position of indazole.
- This step yields tert-butyl 3-iodo-1H-indazole-1-carboxylate when Boc protection is introduced either before or after iodination.
Introduction of the Nitro Group at the 4-Position
- Nitration of the iodinated indazole is typically performed using a mixture of fuming nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or decomposition.
- The nitration selectively occurs at the 4-position relative to the indazole nitrogen due to electronic and steric factors.
- This step yields this compound as the desired product.
Boc Protection of the Indazole Nitrogen (N1)
- Protection of the indazole nitrogen as a tert-butyl carbamate is commonly achieved by reacting the indazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as acetonitrile or dichloromethane at room temperature for several hours.
- This step ensures the stability of the nitrogen during subsequent synthetic transformations.
Representative Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination at 3-position | CuI (5 mol%), NaI (excess), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), dioxane, 110 °C, 18-24 h | 70-80 | Inert atmosphere, argon or nitrogen |
| Nitration at 4-position | Fuming HNO3 / H2SO4, 0-5 °C, short reaction time | 60-75 | Temperature control critical |
| Boc Protection at N1 | Boc2O, DMAP, Et3N, MeCN or CH2Cl2, room temperature, 3 h | 75-85 | Purification by flash chromatography |
Summary Table of Preparation Methods
Chemical Reactions Analysis
tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the indazole ring.
Common reagents used in these reactions include palladium catalysts for substitution, hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: It is used in the study of biological pathways involving indazole derivatives.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole core can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs of tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate, highlighting differences in substituents, synthetic routes, and applications:
Key Differences in Reactivity and Functionality
- Iodo vs. Cyano Substituents: The iodine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group in the analog from is electron-withdrawing, making it less reactive in metal-catalyzed reactions but useful for nucleophilic additions .
- Nitro Group Position : The nitro group at position 4 in the target compound versus position 5 in the piperidine-containing analog () alters electronic effects on the indazole ring. Position 4 nitro groups are more sterically accessible for reduction to amines, a common step in drug synthesis .
- Amino-Prolyl Modifications: The prolyl-iodophenyl analog () demonstrates how amino acid conjugates can enhance target specificity in drug design, contrasting with the simpler nitro/iodo substituents of the target compound .
Spectroscopic and Physical Properties
- NMR Signatures :
- tert-Butyl groups typically appear as a singlet at ~1.3 ppm (¹H NMR) and ~80 ppm (¹³C NMR).
- The iodine atom in the target compound causes deshielding of adjacent protons, while nitro groups induce downfield shifts (~8.5–9.0 ppm for aromatic protons) .
Biological Activity
Tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13IN2O4
- Molecular Weight : 362.139 g/mol
- CAS Number : 586330-18-9
Research indicates that indazole derivatives, including this compound, exhibit various biological activities primarily through the inhibition of specific kinases and enzymes. The compound's structure allows it to interact with multiple biological targets, potentially leading to its antitumor and anti-inflammatory effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, compounds related to tert-butyl 3-iodo-4-nitro-1H-indazole have demonstrated significant inhibitory effects on tumor growth in various cancer models:
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim Kinases | 0.4 - 1.1 | |
| Compound 93 | Multiple Myeloma (MM1.S) | 640 |
These findings suggest that tert-butyl 3-iodo-4-nitro-1H-indazole may also possess similar properties, warranting further investigation.
Inhibition of Kinases
The compound has been implicated in the selective inhibition of various kinases, which play crucial roles in cell signaling and proliferation:
| Kinase | Inhibition Type | IC50 (nM) |
|---|---|---|
| CHK1 | Selective | <100 |
| CDK2 | Selective | <100 |
| MEK1 | Selective | <100 |
These results indicate that the compound could be a valuable lead in developing targeted cancer therapies.
Case Studies
A notable study evaluated the efficacy of indazole derivatives in vivo. In this study, mice bearing HCT116 colon cancer xenografts were treated with a related indazole compound, resulting in significant tumor reduction compared to controls. This supports the hypothesis that tert-butyl 3-iodo-4-nitro-1H-indazole could exhibit similar therapeutic effects.
Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives is heavily influenced by their structural components. Modifications at specific positions on the indazole ring can enhance potency and selectivity against certain targets:
Key Structural Features:
- Nitro Group : Enhances electron-withdrawing properties, potentially increasing binding affinity.
- Iodine Substitution : May improve lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
